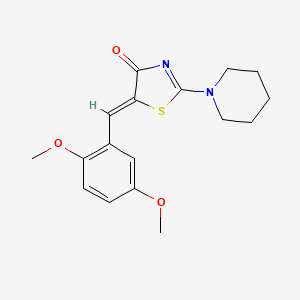

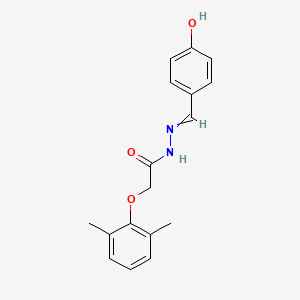

N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)benzamide” is a compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their versatile biological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. Two complementary pathways for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides were proposed and successfully realized in the synthesis of 20 representative examples. These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .Molecular Structure Analysis

The molecular structure of “N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)benzamide” can be analyzed using techniques like NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)benzamide” include nucleophilic opening of the succinimide ring and the subsequent recyclization of the 1,2,4-triazole ring .Scientific Research Applications

Drug Discovery

1,2,3-Triazoles serve as privileged structural motifs in drug discovery. Despite not being naturally occurring, they exhibit remarkable stability and aromatic character. N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)benzamide can be modified to create novel drug candidates. For instance, anticonvulsant drugs like Rufinamide and broad-spectrum cephalosporin antibiotics contain a 1,2,3-triazole core .

Fluorescent Imaging

1,2,3-Triazoles can be incorporated into fluorescent probes. Their unique properties make them suitable for cellular imaging, tracking specific molecules, and studying biological processes.

Safety and Hazards

Future Directions

The future directions for “N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)benzamide” could involve further investigation of its potential biological activities, including its anticancer properties . Additionally, more research could be conducted to improve the synthesis methods and understand the mechanism of action .

properties

IUPAC Name |

N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O/c16-14-18-15(17-13(21)11-7-3-1-4-8-11)19-20(14)12-9-5-2-6-10-12/h1-10H,(H3,16,17,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMFMTXNGSUSPPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NN(C(=N2)N)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-fluoro-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-quinolinecarboxamide](/img/structure/B5510480.png)

![N-(7-hydroxy-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2,2-dimethylpropanamide](/img/structure/B5510496.png)

![3-(2,5-dimethyl-1H-pyrrol-1-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5510505.png)

![tert-butyl 3-(1,4'-bipiperidin-1'-yl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B5510523.png)

![2-(3,4-difluorobenzyl)-8-(3-methyl-2-pyrazinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5510527.png)

![N-[(2-amino-5-pyrimidinyl)methyl]-5-(2-chlorophenyl)-N-methyl-2-furamide](/img/structure/B5510533.png)